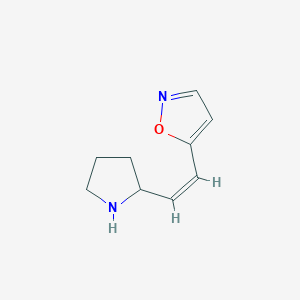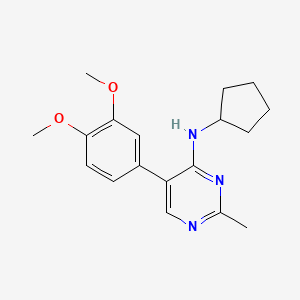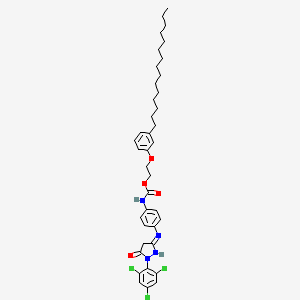
1,3-Bis(2-sulfanylethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(2-sulfanylethyl)urea is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of two sulfanylethyl groups attached to a urea backbone, which imparts distinct chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Bis(2-sulfanylethyl)urea can be synthesized through a series of chemical reactions involving the appropriate starting materials. One common method involves the reaction of 2-mercaptoethylamine with phosgene to form the corresponding isocyanate intermediate. This intermediate is then reacted with another equivalent of 2-mercaptoethylamine to yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(2-sulfanylethyl)urea undergoes various chemical reactions, including:
Oxidation: The sulfanylethyl groups can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can react with the urea moiety under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted urea compounds .
Aplicaciones Científicas De Investigación
1,3-Bis(2-sulfanylethyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(2-sulfanylethyl)urea involves its ability to form disulfide bonds, which can influence the structure and function of proteins and peptides. The compound can act as a cross-linking agent, stabilizing the three-dimensional structure of proteins. This property is particularly useful in the synthesis of cyclic peptides and protein ligation .
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Bis(2-chloroethyl)urea
- 1,3-Bis(2-aminoethyl)urea
- 1,3-Bis(2-hydroxyethyl)urea
Uniqueness
1,3-Bis(2-sulfanylethyl)urea is unique due to the presence of sulfanylethyl groups, which impart distinct chemical reactivity and biological activity. Unlike its analogs, this compound can form disulfide bonds, making it particularly useful in protein and peptide chemistry .
Propiedades
Número CAS |
60633-86-5 |
|---|---|
Fórmula molecular |
C5H12N2OS2 |
Peso molecular |
180.3 g/mol |
Nombre IUPAC |
1,3-bis(2-sulfanylethyl)urea |
InChI |
InChI=1S/C5H12N2OS2/c8-5(6-1-3-9)7-2-4-10/h9-10H,1-4H2,(H2,6,7,8) |
Clave InChI |
ZSMQMFWXMRCFOR-UHFFFAOYSA-N |
SMILES canónico |
C(CS)NC(=O)NCCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2h-Thiocino[4,5-d]isoxazole](/img/structure/B12916700.png)




![Isoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazine](/img/structure/B12916726.png)


![Ethyl (8-amino-2-methylpyrido[2,3-b]pyrazin-6-yl)carbamate](/img/structure/B12916749.png)




![5-Amino-2-[(2-methylpyrimidin-5-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12916786.png)
